7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one
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Overview
Description
7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-4-one core, substituted with 2,4-dichlorobenzyl and 4-methoxyphenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4H-chromen-4-one with 2,4-dichlorobenzyl chloride and 4-methoxyphenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl or 4-methoxyphenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related oxidized products.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted chromen-4-one derivatives with new functional groups.
Scientific Research Applications
7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
- 7-[(2,4-dichlorobenzyl)oxy]-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to the presence of both 2,4-dichlorobenzyl and 4-methoxyphenoxy groups
Properties
Molecular Formula |
C23H16Cl2O5 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C23H16Cl2O5/c1-27-16-4-6-17(7-5-16)30-22-13-29-21-11-18(8-9-19(21)23(22)26)28-12-14-2-3-15(24)10-20(14)25/h2-11,13H,12H2,1H3 |
InChI Key |
SEVPIOCKTQHZAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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